molecular formula C11H7ClFN B6341138 3-Chloro-2-(3-fluorophenyl)pyridine CAS No. 1214354-35-4

3-Chloro-2-(3-fluorophenyl)pyridine

Cat. No.: B6341138
CAS No.: 1214354-35-4
M. Wt: 207.63 g/mol
InChI Key: PLDCLKUWAVAILM-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenyl)pyridine (CAS 1214354-35-4) is a high-purity halogenated pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the discovery and development of novel active molecules. Its structure, featuring both a chloro and a fluoro-phenyl substituent on the pyridine ring, makes it a valuable scaffold for constructing more complex target molecules in medicinal and agricultural chemistry . Pyridine derivatives are of significant interest in biomedical research due to their wide array of applications in drug development and therapeutic interventions . The presence of halogen atoms offers reactive sites for further functionalization, allowing researchers to explore structure-activity relationships and optimize the properties of lead compounds. While the specific mechanism of action for this base compound is not defined, its core pyridine structure is a common motif in compounds with various biological activities, and its ultimate function is determined by the final molecule it is used to create . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(3-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDCLKUWAVAILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 3 Chloro 2 3 Fluorophenyl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Chloro Group

The chlorine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen. slideshare.netquimicaorganica.org Although the chlorine in 3-Chloro-2-(3-fluorophenyl)pyridine is at the C-3 position, the presence of the electron-withdrawing phenyl group at C-2 enhances the electrophilicity of the ring, facilitating substitution.

The chloro group can be displaced by a variety of nucleophiles. The reaction with amines, a process often referred to as amination, is a common method to introduce nitrogen-containing substituents. clockss.org For instance, heating chloropyridines with primary or secondary amines, sometimes under pressure or with microwave irradiation, can yield the corresponding aminopyridine derivatives. clockss.orgmdpi.com

Similarly, sulfur-based nucleophiles like thiols and their corresponding salts (thiolates) can readily displace the chlorine atom. These reactions provide a direct route to aryl sulfides. Studies on halopyridines show that reactions with sodium phenoxide or sodium thiophenoxide proceed efficiently, often accelerated by microwave irradiation, to give the corresponding ether or thioether products. synchem.de

The table below summarizes representative nucleophilic substitution reactions on chloropyridine systems, illustrating the types of nucleophiles and general conditions that can be applied.

NucleophileReagent ExampleProduct TypeTypical Conditions
AminePrimary/Secondary Amine (e.g., Aniline)AminopyridineHeating, Microwave Irradiation
ThiolSodium Thiophenoxide (PhSNa)Aryl SulfideMicrowave, HMPA/DMSO
AlcoholSodium Phenoxide (PhONa)Aryl EtherMicrowave, DMSO

This table presents generalized conditions based on reactions with various halopyridines. Specific conditions for this compound may vary.

Regioselectivity in nucleophilic aromatic substitution on pyridines is dictated by the electronic properties of the ring. Nucleophilic attack is strongly favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org For 3-halopyridines, substitution is generally less facile than for 2- or 4-halopyridines. synchem.de However, the reaction remains regioselective, occurring exclusively at the carbon bearing the leaving group (the chlorine atom), without evidence of rearrangement to other positions. synchem.de

Stereoselectivity is not a relevant factor in the nucleophilic substitution at the achiral pyridine ring of this compound, as the reaction does not create a new stereocenter. mdpi.com The SNAr mechanism proceeds through a planar, achiral intermediate, and unless a chiral nucleophile is used (which would result in diastereomeric products), the outcome is not stereoselective.

Further Functionalization of the Fluorophenyl Moiety

The fluorophenyl ring offers additional sites for derivatization, distinct from the pyridine ring's reactivity.

Considering these effects on the 3-fluorophenyl ring:

The fluorine atom at C-3' directs incoming electrophiles to the C-2', C-4', and C-6' positions.

The pyridyl substituent at C-1' directs to the C-3' and C-5' positions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This method uses a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org

In this compound, both the fluorine atom and the pyridine nitrogen can potentially act as DMGs.

Fluorine as a DMG: Fluorine is a known, albeit moderate, DMG. Lithiation can occur ortho to the fluorine atom. organic-chemistry.org In the context of the 3-fluorophenyl ring, this would direct metalation to the C-2' or C-4' position.

Pyridine Nitrogen as a DMG: The nitrogen atom in the pyridine ring is an effective DMG, directing lithiation to the C-3 position of the pyridine ring. clockss.orgharvard.edu However, for functionalizing the phenyl ring, its more significant role is directing lithiation to the C-2' position of the phenyl ring.

Competition between these directing effects would determine the final site of lithiation. Studies on similar compounds show that lithiation often occurs at the site adjacent to the fluorine atom. arkat-usa.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce new functional groups with high regiocontrol. researchgate.netrsc.org

Transformations of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for transformations that modify the properties and subsequent reactivity of the entire molecule. A primary example is the formation of pyridine N-oxides. bhu.ac.in

Oxidation of the pyridine nitrogen with reagents such as hydrogen peroxide in acetic acid or peroxy acids (e.g., m-CPBA) yields the corresponding 2-(3-fluorophenyl)-3-chloropyridine N-oxide. bhu.ac.inacs.org

Pyridine + [O] → Pyridine N-oxide

The formation of the N-oxide has profound electronic consequences. The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the C-2 and C-4 positions, toward electrophilic substitution. bhu.ac.inyoutube.com This is a crucial strategy, as the parent pyridine ring is strongly deactivated towards electrophiles. quimicaorganica.orgwikipedia.org For example, nitration of a pyridine N-oxide typically occurs at the 4-position, whereas direct nitration of pyridine is difficult and requires harsh conditions. bhu.ac.inrsc.org The N-oxide functionality can later be removed by reduction with reagents like PCl₃ or zinc dust to restore the pyridine ring, making it a versatile "activating and directing" group for derivatization. youtube.com

Redox Chemistry of the Pyridine and Fluorophenyl Rings

The redox behavior of this compound is dictated by the electronic properties of its two constituent aromatic rings: the electron-deficient pyridine ring and the substituted fluorophenyl ring. The interplay of the nitrogen heteroatom, the chloro substituent, and the fluoro substituent governs the molecule's susceptibility to oxidation and reduction reactions.

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is generally more susceptible to reduction than oxidation. The presence of a chlorine atom at the 3-position further withdraws electron density from the ring, making reduction even more favorable. Conversely, the fluorophenyl ring's redox properties are influenced by the fluorine atom's position. In the case of the 3-fluoro isomer, the fluorine atom exerts a moderate electron-withdrawing inductive effect.

Oxidation Reactions

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution. For instance, pyridine N-oxides can be used in cross-coupling reactions to introduce new functional groups. acs.org While specific studies on the N-oxidation of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of substituted pyridines suggests this transformation is feasible.

Reduction Reactions

The electrochemical reduction of pyridine and its derivatives has been a subject of considerable study. acs.orgresearchgate.net The reduction process typically involves the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. cdnsciencepub.com Electron-withdrawing substituents, such as the chloro and fluoro groups in this compound, lower the energy of the LUMO, making the reduction process easier (i.e., occur at a more positive potential). cdnsciencepub.com

The electrochemical reduction of pyridinium (B92312) ions, the protonated form of pyridines, often leads to the formation of highly reactive radical intermediates. acs.orgresearchgate.net These radicals can undergo further reactions, including dimerization or hydrogenation. acs.org The specific reduction pathway and the resulting products are highly dependent on the reaction conditions, including the electrode material, pH, and the presence of catalysts. researchgate.netrsc.org For example, the electrochemical hydrogenation of pyridine to piperidine (B6355638) has been achieved with high efficiency using specific catalytic systems. acs.org

The reduction potential of substituted pyridines is influenced by the nature and position of the substituents. For instance, a cyano group, being a strong electron-withdrawing group, facilitates reduction more effectively than a methyl group, which is electron-donating. cdnsciencepub.com The position of the substituent also plays a crucial role; for example, 4-cyanopyridine (B195900) is reduced at a more positive potential than 3-cyanopyridine. cdnsciencepub.com In the case of this compound, both the chloro and the fluorophenyl groups are expected to influence the reduction potential.

Interactive Data Table: General Redox Properties of Substituted Pyridines

Compound ClassTypical Oxidation ProductTypical Reduction ProductFactors Influencing Redox Potential
Substituted PyridinesPyridine N-oxides acs.orgPartially or fully reduced derivatives (e.g., piperidines) acs.orgNature and position of substituents, pH, electrode material researchgate.netcdnsciencepub.com
Fluorinated Aromatics-Defluorinated or hydrogenated productsNumber and position of fluorine atoms

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Chloro 2 3 Fluorophenyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For a molecule with the complexity of 3-Chloro-2-(3-fluorophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete spectral assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, with the coupling constant (J) providing information about the number of neighboring protons and the dihedral angle between them.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The protons on the pyridine ring (H-4, H-5, and H-6) would typically appear in the aromatic region (δ 7.0-9.0 ppm). The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons of the 3-fluorophenyl ring would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine and the C-2 pyridine substituent. The fluorine atom will introduce additional coupling (H-F coupling) to the ortho and meta protons, further complicating the splitting patterns.

To illustrate the expected chemical shifts and coupling constants, data from related 2-phenylpyridine (B120327) derivatives are presented below. For instance, in 2-phenylpyridine, the pyridine protons appear at distinct chemical shifts, with the H-6 proton resonating as far downfield as 8.70 ppm. mdpi.com The introduction of substituents on either ring will alter these values based on their electronic effects.

Table 1: Representative ¹H NMR Data for 2-Phenylpyridine and its Derivatives in CDCl₃

Compound H-6 (ppm) Other Pyridine Protons (ppm) Phenyl Protons (ppm)
2-Phenylpyridine chemicalbook.com 8.66 7.65, 7.14 7.98, 7.44, 7.38
2-(3-Methoxyphenyl)pyridine rsc.org 8.68 7.72, 7.21 7.59, 7.53, 7.37, 6.97
2-(4-Fluorophenyl)pyridine rsc.org 8.67 7.73, 7.23 7.98 (d, J=8.8 Hz), 7.15 (t, J=8.8 Hz)

Data is presented for illustrative purposes to predict the spectrum of this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. Carbons attached to electronegative atoms like nitrogen and chlorine, or those in aromatic systems, appear at higher chemical shifts.

In the case of this compound, a total of 11 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the six carbons of the fluorophenyl ring. The carbons directly bonded to the chlorine (C-3) and nitrogen (C-2 and C-6) in the pyridine ring will be significantly deshielded. The carbon atom bonded to the fluorine atom (C-3') in the phenyl ring will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a doublet. Smaller couplings will also be observed for the carbons at the ortho (²JCF) and meta (³JCF) positions.

The expected chemical shifts can be estimated by considering the data from analogous compounds. For example, the ¹³C NMR spectrum of 2-phenylpyridine shows signals for the pyridine carbons in the range of 120-158 ppm. rsc.org The presence of the chlorine atom at the 3-position is expected to shift the C-3 signal downfield and also influence the shifts of the adjacent carbons.

Table 2: Representative ¹³C NMR Data for 2-Phenylpyridine and its Derivatives in CDCl₃

Compound Pyridine Carbons (ppm) Phenyl Carbons (ppm)
2-Phenylpyridine rsc.org 157.4, 149.6, 136.7, 122.1, 120.6 139.4, 128.9, 128.7, 126.9
2-(3-Methoxyphenyl)pyridine rsc.org 157.1, 149.5, 136.7, 122.2, 120.7 160.0, 140.8, 129.7, 119.2, 115.0, 111.9, 55.3
2-(4-Fluorophenyl)pyridine rsc.org 156.4, 149.7, 136.8, 122.1, 120.3 163.5 (d, J=249.3 Hz), 135.5 (d, J=3.1 Hz), 128.7 (d, J=8.4 Hz), 115.7 (d, J=21.6 Hz)

Data is presented for illustrative purposes to predict the spectrum of this compound.

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift range of ¹⁹F is much larger than that of ¹H, making it very sensitive to subtle changes in the electronic environment. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The presence of substituents on the phenyl and pyridine rings will influence the precise chemical shift. In similar fluorophenyl-substituted heterocycles, the ¹⁹F chemical shifts typically appear in the range of -110 to -120 ppm relative to CFCl₃. rsc.orgalfa-chemistry.com The signal will likely appear as a complex multiplet due to coupling with the neighboring protons on the phenyl ring.

Table 3: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds in CDCl₃

Compound Chemical Shift (ppm)
2-(4-Fluorophenyl)pyridine rsc.org -113.16
3-Fluoropyridine spectrabase.com -128.9 (relative to CFCl₃)

Data is presented for illustrative purposes to predict the spectrum of this compound.

While 1D NMR spectra provide a wealth of information, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through their scalar couplings.

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to identify the connectivity of the protons within the pyridine and fluorophenyl rings. For example, it would show correlations between H-4 and H-5, and between H-5 and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule. In the case of this compound, HMBC would be used to confirm the connection between the pyridine and fluorophenyl rings by showing correlations between the protons on one ring and the carbons on the other. For example, a correlation between the H-6' proton of the phenyl ring and the C-2 carbon of the pyridine ring would confirm the bond between the two rings. youtube.comyoutube.com

Vibrational Spectroscopy for Conformational and Bonding Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key expected absorptions include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The exact positions can provide information about the substitution pattern.

C-F stretching: The strong C-F bond gives rise to a characteristic absorption, typically in the 1250-1000 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region.

The fingerprint region will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 4: Expected FT-IR Absorption Ranges for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
Pyridine C=N Stretching 1580 - 1470
C-F (Aryl) Stretching 1250 - 1100

These are general ranges and the exact peak positions will be specific to the molecule. nist.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrational modes of a compound. google.com It measures the inelastic scattering of monochromatic light, revealing the frequencies of vibrations within the molecule, which are specific to its structure, bond types, and symmetry. For this compound, the Raman spectrum would be a unique fingerprint, characterized by vibrations arising from the pyridine ring, the fluorophenyl ring, and the carbon-chlorine bond.

The vibrational modes of the pyridine ring are well-characterized and serve as a basis for interpreting the spectrum of its derivatives. cdnsciencepub.comnih.gov Key pyridine modes, such as the ring breathing mode (ν1) and trigonal ring breathing mode (ν12), are particularly sensitive to substitution. nih.gov The introduction of the chloro and 3-fluorophenyl substituents at the 2 and 3 positions of the pyridine ring would cause significant shifts in these vibrational frequencies due to changes in mass, bond strength, and electronic distribution.

Research on related pyridine complexes, such as pyridine-borane, has shown that the formation of new bonds and charge transfer events lead to notable shifts in the pyridine vibrational modes to higher energies. nih.gov Similarly, the electronic effects of the electron-withdrawing chlorine atom and the fluorophenyl group would perturb the vibrational modes of the pyridine skeleton in this compound. Resonance Raman (rR) spectroscopy could further be employed to selectively enhance vibrations associated with specific electronic transitions, providing targeted insights into the molecule's structure-property relationships. rsc.org

Table 1: Expected Characteristic Raman Vibrational Modes for this compound This table is illustrative, based on known frequencies for substituted pyridines and benzene (B151609) derivatives. Actual values require experimental measurement.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3050 - 3150Stretching vibrations of C-H bonds on both rings.
C≡N Stretch (if present)2230 - 2600Relevant for cyano-substituted derivatives. acs.org
Ring Breathing (Pyridine)990 - 1030Symmetric stretching of the pyridine ring, sensitive to substitution. nih.gov
Ring Breathing (Benzene)990 - 1010Symmetric stretching of the fluorophenyl ring.
C-F Stretch1100 - 1300Stretching vibration of the carbon-fluorine bond.
C-Cl Stretch650 - 850Stretching vibration of the carbon-chlorine bond.
Ring Deformation Modes400 - 600Out-of-plane bending and puckering of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. scispace.com The resulting spectrum provides information about the conjugated systems and chromophores present. The UV-Vis spectrum of this compound is expected to be dominated by π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions associated with its aromatic rings. youtube.com

Theoretical studies, such as time-dependent density functional theory (TD-DFT) calculations on related styrylpyridine compounds, have shown that the position of substituents and the location of the nitrogen atom in the pyridine ring can cause slight but predictable changes in the maximum absorption wavelengths (λmax). researchgate.net For this compound, the combination of the two aromatic rings, linked by a single bond, allows for electronic conjugation. The electron-withdrawing nature of the chlorine atom and the fluorine atom can influence the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted 2-phenylpyridine. These transitions are generally intense, with molar absorptivities (ε) in the order of 10,000 for π→π* transitions. libretexts.org

Table 2: Predicted Electronic Transitions for this compound This table presents expected transitions based on the chromophores present. The λmax values are estimates and can be influenced by solvent polarity.

TransitionChromophoreExpected λmax Range (nm)Relative Intensity
π → πPhenyl & Pyridine Rings200 - 280High
n → πPyridine N-atom270 - 300Low

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. nih.gov For this compound (formula: C₁₁H₇ClFN), HRMS can measure the mass of the molecular ion with an accuracy of a few parts per million (ppm), distinguishing it from other ions with the same nominal mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information through controlled fragmentation of the parent ion. nih.govnih.gov The fragmentation pattern is a reproducible characteristic of the molecule's structure. In the analysis of this compound, the primary molecular ion [M]⁺˙ would be observed. Subsequent fragmentation in the mass spectrometer could involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a fluorine radical: [M - F]⁺

Cleavage of the C-C bond between the two rings: Resulting in ions corresponding to the chloropyridinyl cation or the fluorophenyl cation.

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds.

By analyzing the exact masses of these fragment ions, the structural connectivity of the molecule can be confirmed. Studies on other derivatized pyridine compounds have demonstrated that fragmentation patterns can be highly specific, allowing for detailed structural assignments. nih.gov

Table 3: Predicted HRMS Fragments for this compound

IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺˙C₁₁H₇³⁵ClFN207.0251Molecular Ion (most abundant chlorine isotope)
[M]⁺˙C₁₁H₇³⁷ClFN209.0222Molecular Ion (³⁷Cl isotope)
[M-Cl]⁺C₁₁H₇FN172.0563Loss of Chlorine
[M-F]⁺C₁₁H₇ClN188.0267Loss of Fluorine
[C₅H₄ClN]⁺˙C₅H₄ClN113.0032Chloropyridine Fragment
[C₆H₄F]⁺C₆H₄F95.0301Fluorophenyl Fragment

Other Complementary Spectroscopic Methods (e.g., LC/MS-MS for purity)

While the aforementioned techniques are excellent for structural elucidation, they are often combined with chromatographic methods for purity assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is a hybrid technique that provides both separation and highly sensitive, specific detection, making it ideal for analyzing the purity of pharmaceutical compounds and other fine chemicals. lcms.czsigmaaldrich.com

A typical LC/MS-MS method for this compound would involve developing a reversed-phase High-Performance Liquid Chromatography (HPLC) method to separate the main compound from any potential impurities, such as starting materials, reagents, by-products, or degradation products. gcms.cz The use of modern HPLC columns, such as those with solid-core particles, can facilitate fast and highly efficient separations. gcms.cz

The HPLC system is coupled directly to a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. umb.edu In MRM, the first mass analyzer (Q1) is set to select the precursor ion (the molecular ion of this compound, m/z 207.0), which is then fragmented. The second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. nih.gov This highly specific transition provides excellent sensitivity and selectivity, allowing for the accurate quantification of the target compound and the detection of impurities at very low levels, even in complex matrices. umb.edu This ensures that the purity profile of the compound is thoroughly understood, which is a critical aspect of quality control. lcms.cz

Computational and Quantum Chemical Investigations of 3 Chloro 2 3 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like halogenated pyridines.

Basis Set and Functional Selection for Halogenated Pyridines

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation functional. For halogenated aromatic compounds, these choices are critical to correctly describe the electronic effects of the halogen substituents.

A variety of basis sets are available, with the Pople-style basis sets, such as 6-31G* and 6-311++G**, being commonly employed. For molecules containing halogens, the inclusion of polarization and diffuse functions is crucial. Diffuse functions are particularly important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Studies on halo-substituted pyridines and pyrazines have shown that the 6-31+G* basis set provides a good balance of accuracy and computational efficiency, with further enlargement of the basis set not leading to significant changes in the results. mostwiedzy.pl For higher accuracy, especially when investigating halogen bonding, triple-zeta basis sets like aug-cc-pVTZ are often recommended. acs.orgnih.gov

The selection of the functional is equally important. Hybrid functionals, such as the widely used B3LYP, have been shown to provide reliable results for a range of molecular properties in halogenated systems. mostwiedzy.pl For more specific applications, such as the study of halogen bonds, other functionals like M06, LC-ωPBE, ωB97X-D, and CAM-B3LYP have demonstrated good performance. acs.org The choice ultimately depends on the specific properties being investigated and the desired level of accuracy.

A comparative study on halogen-bonded complexes highlighted that while the choice of basis set is important, the selection of the DFT functional has a more significant impact on the accuracy of predicted NMR chemical shifts. acs.org For general-purpose calculations on halogenated pyridines, a combination like B3LYP with a 6-311++G(d,p) basis set is often a reliable starting point.

Solvation Model Effects on Computed Properties

To simulate the behavior of a molecule in a solution, which is often more relevant to real-world chemical reactions, solvation models are employed in computational studies. These models account for the influence of the solvent on the geometry and electronic properties of the solute.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. The interaction between the solute's charge distribution and the polarized continuum of the solvent is then calculated.

The choice of solvent can significantly impact the computed properties. For instance, a polar solvent will stabilize charged or highly polar species more effectively than a nonpolar solvent. This can lead to changes in the calculated dipole moment, molecular orbital energies, and the relative energies of different conformers. For a molecule like 3-Chloro-2-(3-fluorophenyl)pyridine, the presence of polar C-Cl, C-F, and C-N bonds suggests that its properties would be sensitive to the polarity of the solvent.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Several theoretical tools can be used to analyze the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ω = χ2 / (2η)

Table 1: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound (Illustrative Data)
ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Chemical Softness (S)0.178
Electrophilicity Index (ω)2.90

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orguni-muenchen.de They are invaluable for predicting sites of electrophilic and nucleophilic attack. libretexts.org The MEP is calculated by placing a positive test charge at various points around the molecule and calculating the potential energy. uni-muenchen.de

The MEP surface is color-coded to represent different potential values. Typically:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The fluorine and chlorine atoms would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. The distribution of potential across the phenyl and pyridine rings will be influenced by the electron-withdrawing nature of the halogen substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying charge transfer and delocalization within a molecule. The analysis of donor-acceptor interactions (hyperconjugation) reveals the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength.

For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-N, C-Cl, and C-F bonds. It would also quantify the delocalization of the π-electrons in the aromatic rings and the lone pairs on the nitrogen, fluorine, and chlorine atoms. This information is crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding.

The analysis also provides Natural Population Analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis.

Table 2: Illustrative Natural Population Analysis (NPA) Charges on Selected Atoms of this compound
AtomCharge (e)
N(pyridine)-0.55
C(2-pyridine)0.20
Cl(3-pyridine)-0.05
C(1'-phenyl)0.15
C(3'-phenyl)0.10
F(3'-phenyl)-0.30

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. By correlating these theoretical predictions with experimental data, a deeper and more accurate understanding of the molecule's behavior can be achieved.

GIAO-NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often employed within the framework of Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of a molecule with a high degree of accuracy, aiding in the structural elucidation of complex organic molecules. nih.gov

For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen, carbon, and fluorine atom in the molecule. The calculations begin with the optimization of the molecule's geometry, followed by the computation of the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance:

¹³C NMR: The carbon atom attached to the chlorine (C3) and the carbon attached to the fluorine (C3' of the phenyl ring) are expected to show significant downfield shifts due to the electronegativity of the halogen atoms. The carbon atom (C2) bonded to both the nitrogen of the pyridine ring and the fluorophenyl group would also exhibit a distinct chemical shift.

¹H NMR: The protons on the pyridine and phenyl rings would have characteristic shifts in the aromatic region (typically 6.5-8.5 ppm). The exact positions would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and the pyridine nitrogen.

¹⁹F NMR: A distinct signal would be predicted for the fluorine atom, with its chemical shift providing information about the electronic properties of the phenyl ring it is attached to. DFT-GIAO calculations have been shown to predict ¹⁹F NMR chemical shifts with reasonable accuracy, often within 10 ppm of experimental values when using appropriate basis sets like 6-31++G(d,p). nih.gov

Discrepancies between calculated and experimental shifts can sometimes arise due to solvent effects, intermolecular interactions, or the limitations of the chosen computational level of theory. scirp.org Therefore, calculations are often performed using models that simulate solvent conditions to improve the correlation with experimental results obtained in solution.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on theoretical principles. Actual experimental values may vary.)

Atom Predicted Chemical Shift (ppm)
C2 158.5
C3 130.2
C4 139.0
C5 123.8
C6 150.1
C1' 135.4
C2' 115.9 (J_CF)
C3' 163.1 (J_CF)
C4' 118.2 (J_CF)
C5' 131.5 (J_CF)

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and elucidating molecular structure. Theoretical vibrational frequency calculations using methods like DFT (e.g., with the B3LYP functional) are instrumental in assigning the observed spectral bands to specific molecular vibrations. nih.gov These calculations provide the vibrational modes, their frequencies (wavenumbers), and their corresponding IR and Raman intensities. nih.gov

For this compound, a full vibrational analysis would yield a set of normal modes, each corresponding to a specific stretching, bending, or torsional motion of the atoms.

Key predicted vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov

C=C and C=N Stretching: The stretching vibrations of the pyridine and phenyl rings are expected in the 1600–1400 cm⁻¹ range. nih.gov

C-F Stretching: The C-F stretching frequency is characteristic and typically appears in the 1250-1150 cm⁻¹ region. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected at lower wavenumbers, generally between 850 and 550 cm⁻¹. scirp.org

Ring Bending/Deformation Modes: Numerous bands at lower frequencies correspond to the in-plane and out-of-plane bending of the aromatic rings.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. researchgate.net To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). nih.gov Potential Energy Distribution (PED) analysis is also employed to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates (like stretching or bending) to that mode. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are illustrative values based on theoretical principles and data from similar compounds. scirp.orgnih.govresearchgate.net Actual experimental values may vary.)

Wavenumber (cm⁻¹) (Scaled) Assignment Vibrational Mode
3085 ν(C-H) Aromatic C-H Stretch
1580 ν(C=C/C=N) Pyridine Ring Stretch
1475 ν(C=C) Phenyl Ring Stretch
1220 ν(C-F) C-F Stretch
780 γ(C-H) Out-of-plane C-H Bend

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic excited states of molecules. mdpi.com It is widely applied to predict and interpret UV-Vis absorption spectra by determining the vertical excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). rsc.org

For this compound, TD-DFT calculations can predict the absorption bands that arise from electronic transitions, primarily π → π* and n → π* transitions. nih.gov The analysis involves calculating the energies of various excited states from the ground state geometry. The results can reveal how the electronic structure dictates the molecule's interaction with UV and visible light.

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed picture of the nature of the electronic excitations. nih.gov For a molecule like this compound, the HOMO is likely to have significant π-character distributed across both aromatic rings, while the LUMO will likely be a π* orbital. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key factor determining the wavelength of the lowest energy absorption band. nih.gov

TD-DFT calculations, often performed with functionals like B3LYP, can simulate the UV-Vis spectrum, showing the main absorption peaks. researchgate.netnih.gov These simulations can be performed in the gas phase or with solvent models to better match experimental conditions, as solvatochromic shifts (changes in absorption wavelength with solvent polarity) are common.

Table 3: Predicted UV-Vis Absorption Data from TD-DFT for this compound (Note: These are illustrative values based on theoretical principles. Actual experimental values may vary.)

λmax (nm) Oscillator Strength (f) Major Transition Transition Type
275 0.25 HOMO -> LUMO π → π*
230 0.18 HOMO-1 -> LUMO π → π*

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, conformational analysis primarily focuses on the rotation around the single bond connecting the pyridine ring and the 3-fluorophenyl group. Different rotational angles (dihedral angles) result in different conformers with varying steric and electronic interactions, and thus, different energies.

A potential energy surface (PES) scan can be performed computationally to explore the conformational space. This involves systematically changing the dihedral angle between the two rings and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

Mechanistic Investigations of Reactions Involving 3 Chloro 2 3 Fluorophenyl Pyridine

Probing Reaction Pathways and Intermediate Species

The reaction pathways of 3-Chloro-2-(3-fluorophenyl)pyridine are often elucidated through a combination of experimental and computational methods. In palladium-catalyzed C-H activation reactions, a common pathway involves the formation of a palladacycle intermediate. beilstein-journals.orgresearchgate.net For instance, the reaction of an arylurea with a cationic palladium(II) complex can lead to the isolation of a stable palladacycle, which can be characterized by X-ray analysis. beilstein-journals.orgresearchgate.net This provides strong evidence for its role as a key intermediate in the catalytic cycle.

In other transformations, such as nucleophilic aromatic substitution (SNAr), the reaction pathway is influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl group, for example, can make the pyridine (B92270) ring highly electrophilic and susceptible to nucleophilic attack.

Photoredox-mediated reactions offer alternative pathways. For instance, the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, initiated by an iridium(III) catalyst, proceeds through a radical mechanism. acs.org The photoexcited catalyst reduces the iodide to generate a radical species, which then participates in the subsequent bond-forming steps. acs.org

Elucidation of Transition State Structures and Energy Barriers

Computational chemistry plays a crucial role in understanding the transition state structures and energy barriers associated with reactions of this compound. The activation strain model is a powerful tool for analyzing reaction barriers. This model deconstructs the activation energy into two components: the strain energy, which is the energy required to deform the reactants into the geometry of the transition state, and the interaction energy, which is the actual interaction between the deformed reactants.

For SN2 reactions involving three-membered heterocycles, the activation energy is significantly influenced by the nature of the heteroatom. nih.gov Calculations have shown a steep decrease in the activation energy barrier in the series Y=NH, PH, O, S, with computed barriers of 32.1, 21.2, 16.6, and 9.6 kcal mol−1, respectively. nih.gov Furthermore, electron-withdrawing substituents on the nitrogen of aziridines can substantially lower the activation energy barrier. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Transformations (e.g., Pd-catalyzed C-H activation)

Palladium-catalyzed C-H activation is a prominent transformation involving arylpyridines. A widely accepted catalytic cycle for these reactions involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) manifold. u-tokyo.ac.jpnih.gov

In the context of a cationic Pd(II)-catalyzed C-H activation/cross-coupling reaction, a proposed catalytic cycle consists of three main steps:

C-H activation: This step generates a cationic palladacycle intermediate. beilstein-journals.orgresearchgate.net

Reaction with a coupling partner: The palladacycle then reacts with an aryl iodide, arylboronic acid, or an acrylate. beilstein-journals.orgresearchgate.net

Regeneration of the catalyst: The final step regenerates the active cationic palladium catalyst, allowing the cycle to continue. beilstein-journals.orgresearchgate.net

The nature of the directing group is critical, with the urea (B33335) moiety being particularly effective in facilitating these reactions at room temperature. beilstein-journals.orgresearchgate.net The use of a cationic palladium complex, either commercially available or generated in situ, is often key to achieving high reactivity under mild conditions. beilstein-journals.orgresearchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound. For instance, in Pd-catalyzed C-H arylation with diaryliodonium salts, kinetic studies can help determine the rate-limiting step of the reaction. By examining the reaction order with respect to each component, it has been shown that the turnover-limiting step can be the oxidation of a dimeric Pd(II) species by the diaryliodonium reagent. nih.gov

A Hammett study, which correlates reaction rates with substituent electronic effects, revealed a ρ value of +1.7 for the reaction of 3-methyl-2-phenylpyridine (B78825) with a series of substituted diaryliodonium salts. nih.gov This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the iodine(III) reagent. nih.gov

The thermodynamic stability of intermediates and products also plays a significant role. In the ring-opening of aziridines, the stabilization of the product increases with the electron-withdrawing capability of the substituent on the nitrogen atom. nih.gov

Influence of Substituents and Reaction Conditions on Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving substituted pyridines is highly dependent on the nature and position of the substituents, as well as the reaction conditions. In the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the steric bulk of the 3-substituent can direct the incoming nucleophile to the 6-position. researchgate.net

The choice of solvent can also dramatically influence regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity for the 2-position can be predicted by the Kamlet–Taft equation, which takes into account the solvent's hydrogen-bond donating ability, hydrogen-bond accepting ability, and polarity/polarizability. researchgate.net For example, a 16:1 selectivity for the 2-isomer in dichloromethane (B109758) can be switched to a 2:1 selectivity for the 6-isomer in DMSO. researchgate.net

In photocatalyzed dearomative cycloadditions, substituents on the aromatic ring can influence both the triplet energy of the substrate and the regioselectivity of the reaction. acs.org For example, in the reaction of thiophenes, a methyl group at the 4-position can improve both the yield and regioselectivity of the cycloaddition. acs.org

Structural Characterization by X Ray Crystallography and Solid State Studies

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structure Determination

A single-crystal X-ray diffraction (SC-XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 3-Chloro-2-(3-fluorophenyl)pyridine, including bond lengths, bond angles, and the conformation of the molecule.

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected output of such an analysis would be a set of crystallographic data, typically presented in a table format.

Table 7.1.1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not currently available.)

ParameterHypothetical Value
Chemical FormulaC₁₁H₇ClFN
Formula Weight207.63
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
Volume (ų)(Value)
Z (molecules per cell)4
Density (calculated) (g/cm³)(Value)
R-factor (%)(Value)

Without this fundamental data, a complete structural elucidation is not possible.

Analysis of Intermolecular Interactions in the Solid State

The data from SC-XRD would be crucial for analyzing the intermolecular interactions that govern the packing of this compound molecules in the crystal lattice. These non-covalent interactions are fundamental to understanding the physical properties of the solid material. For this molecule, one would anticipate investigating several types of interactions:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N and C-H···F hydrogen bonds could play a significant role in the crystal packing.

Halogen Bonding: The presence of a chlorine atom suggests the possibility of halogen bonding (C-Cl···N or C-Cl···Cl interactions), which is a directional interaction that can be a powerful tool in crystal engineering.

π-π Stacking: The two aromatic rings (the pyridine (B92270) and the fluorophenyl rings) could interact through π-π stacking, either in a face-to-face or offset arrangement.

A detailed analysis would involve examining the distances and angles between interacting atoms to confirm the presence and significance of these forces.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism in this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates).

Should different polymorphs be discovered, their structural differences, as determined by SC-XRD, would be analyzed in the context of crystal engineering. This would involve understanding how different intermolecular synthons (recurring interaction patterns) lead to the formation of different crystal structures. However, without any reported crystal structures, a discussion of polymorphism for this compound remains speculative.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. Based on the crystallographic information file (CIF) obtained from an SC-XRD experiment, a surface is generated around the molecule. This surface is colored according to various properties, allowing for a detailed examination of intermolecular contacts.

Table 7.4.1: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound (Note: This table is for illustrative purposes only, as experimental data is not currently available.)

Contact TypeHypothetical Contribution (%)
H···H(Value)
C···H / H···C(Value)
F···H / H···F(Value)
Cl···H / H···Cl(Value)
N···H / H···N(Value)
C···C(Value)
Other(Value)

This quantitative analysis provides a deeper understanding of the forces holding the crystal together. As no CIF file for this compound is publicly available, a Hirshfeld surface analysis cannot be performed.

Strategic Applications in Contemporary Chemical Synthesis

Role as a Versatile Building Block and Intermediate in Complex Molecule Construction

In the field of organic synthesis, "building blocks" are chemical compounds that serve as foundational units for constructing more complex molecular architectures. 3-Chloro-2-(3-fluorophenyl)pyridine exemplifies such a building block due to the presence of multiple reactive sites that can be selectively functionalized. The art and science of chemical synthesis are in a constant state of evolution, driven by the need to create increasingly intricate molecules with customized properties for a wide array of applications nbinno.com.

The utility of this compound as a synthetic intermediate stems from its distinct functional groups:

The Chloro Group: The chlorine atom at the 3-position of the pyridine (B92270) ring is a key reactive handle. As a halogen, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. Furthermore, it serves as a crucial site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can act as a coordination site for metals. The ring itself is an electron-deficient aromatic system, which influences its reactivity and the properties of its derivatives. It can also be a scaffold for further functionalization.

The 3-Fluorophenyl Group: The fluorine atom on the phenyl ring modifies the electronic properties of the molecule, enhancing characteristics like metabolic stability and binding affinity in medicinal chemistry contexts. The presence of fluorine can significantly influence the physicochemical properties of derivative compounds mdpi.com.

The combination of these features in a single molecule allows for a stepwise and controlled approach to the synthesis of complex target molecules, particularly in the development of pharmaceuticals and agrochemicals where precise molecular architectures are required nbinno.comnbinno.com.

Table 1: Key Structural Features and Synthetic Potential of this compound

FeaturePositionSynthetic RolePotential Reactions
Chloro Group3-position of PyridineLeaving group, cross-coupling handleNucleophilic Aromatic Substitution, Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination
Pyridine Nitrogen-Lewis base, ligand coordination site, directing groupMetal coordination, N-oxide formation, alkylation
Fluorophenyl Group2-position of PyridineModulator of electronic properties and lipophilicityElectrophilic Aromatic Substitution (on the phenyl ring)
Biaryl Scaffold-Core structural frameworkDerivatization on either aromatic ring

Design and Synthesis of Advanced Heterocyclic Scaffolds and Chemical Libraries

Heterocyclic scaffolds are core structures in a vast number of biologically active compounds, including a significant portion of FDA-approved drugs rsc.org. The synthesis of novel and diverse heterocyclic systems is a central goal in medicinal chemistry and drug discovery. This compound serves as an excellent starting point for generating such scaffolds.

Through intramolecular or intermolecular reactions, the reactive chloro group and the pyridine ring can be utilized to construct fused or linked heterocyclic systems. For example, cyclization reactions involving the chloro substituent and a suitably placed functional group on a side chain can lead to the formation of polycyclic aromatic systems. Multicomponent reactions, which combine three or more reactants in a single step, offer an efficient pathway to complex molecules, and versatile building blocks like substituted pyridines are valuable inputs for discovering new heterocyclic frameworks nih.govnih.gov.

Furthermore, its role as a building block is critical in the generation of chemical libraries. In modern drug discovery, large collections of related compounds (libraries) are synthesized and screened for biological activity. By using this compound as a common core and systematically varying the reagents that react with its functional groups, chemists can rapidly produce a large number of distinct derivatives. This approach facilitates the exploration of chemical space and the identification of compounds with desired properties nih.gov.

Exploration in Ligand Design for Catalysis and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis pugetsound.edu. The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a transition metal center. The 2-arylpyridine motif, present in this compound, is a well-established bidentate ligand scaffold when the aryl group can also interact with the metal, often through C-H activation, forming a stable cyclometalated complex nih.gov.

The electronic and steric properties of a ligand are crucial for controlling the reactivity and selectivity of a metal catalyst. The substituents on the this compound scaffold allow for the fine-tuning of these properties:

The chloro group is electron-withdrawing, which reduces the electron-donating ability of the pyridine nitrogen.

The 3-fluorophenyl group is also electron-withdrawing and provides steric bulk, which can influence the coordination geometry around the metal center and the accessibility of the catalytic site.

By modifying these groups, a library of ligands can be synthesized, each imparting slightly different characteristics to a metal catalyst. Such tailored ligands are essential for optimizing performance in a wide range of catalytic reactions, including C-H functionalization, cross-coupling, and polymerization dicp.ac.cnmdpi.com. The development of new ligands is a key area of research aimed at discovering catalysts with improved activity, stability, and selectivity nih.gov.

Precursor for Advanced Materials with Tunable Electronic and Structural Properties

The unique properties of organofluorine compounds make them valuable precursors for advanced materials mdpi.com. The introduction of fluorine atoms into organic molecules can enhance thermal stability, chemical resistance, and hydrophobicity, while also modulating electronic properties mdpi.comnih.gov. Fluorinated aromatic compounds, such as this compound, are therefore of interest in materials science.

The combination of an electron-deficient pyridine ring and a fluorinated phenyl ring creates a molecule with specific electronic characteristics. This biaryl structure can be a fundamental unit in the construction of polymers and other macromolecular systems. For instance, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the halogen atoms provides synthetic handles for polymerization reactions, such as Yamamoto or Suzuki polycondensation.

By using this compound as a monomer or a precursor, materials scientists can design and synthesize materials where properties like conductivity, bandgap, and morphology can be systematically tuned through chemical modification man.ac.uk. The inherent properties of the fluorinated pyridine core can be leveraged to create materials with enhanced performance and stability researchgate.net.

Structure-Activity/Property Relationship Studies in Derived Systems

Understanding the relationship between a molecule's structure and its resulting activity (Structure-Activity Relationship, SAR) or properties (Structure-Property Relationship, SPR) is a cornerstone of medicinal chemistry and materials science bohrium.com. These studies involve synthesizing a series of related compounds (analogues) by making systematic modifications to a parent structure and then evaluating how these changes affect a specific outcome, such as biological activity or a physical property.

This compound is an ideal scaffold for such studies. Its multiple points of diversification allow for a systematic investigation of how different structural features influence function. For example, a research program might involve:

Modification of the 3-position: Replacing the chloro group with various other substituents (e.g., amines, ethers, alkyl groups) via nucleophilic substitution or cross-coupling to probe the electronic and steric requirements at this position.

Modification of the fluorophenyl ring: Introducing different substituents at various positions on the phenyl ring to map their effect on properties like molecular conformation (e.g., the twist angle between the two rings) and intermolecular interactions nih.gov.

By correlating the structural changes in these newly synthesized derivatives with their measured activities or properties, researchers can build a predictive model. This knowledge is invaluable for the rational design of new molecules, whether they are more potent drug candidates or materials with optimized performance characteristics nih.govutexas.edu.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(3-fluorophenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-chloro-2-iodopyridine and 3-fluorophenylboronic acid under palladium catalysis can yield the target compound. Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% range .
  • Solvent system : Toluene/ethanol (3:1) with Na₂CO₃ as a base at 80-100°C .
  • Monitoring : Use TLC (hexane:ethyl acetate, 4:1) or HPLC to track reaction progress.
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄Toluene/EtOH807895
PdCl₂(dppf)DMF/H₂O1008598

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.3 ppm for pyridine H4; δ ~160 ppm for fluorophenyl C-F coupling) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. 227.03 g/mol).
  • IR : Peaks at ~1550 cm⁻¹ (C=C aromatic) and ~680 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in reported reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) predict electrophilic/nucleophilic sites:

  • HOMO-LUMO Analysis : Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at C2 .
  • Contradiction Resolution : Conflicting reactivity data (e.g., unexpected stability in basic conditions) can be modeled via transition state simulations .

Q. What strategies address discrepancies in biological activity data for halogenated pyridine derivatives?

  • Methodological Answer :

  • Structural Analog Comparison : Compare with 3-Chloro-2-(piperidin-4-yl)pyridine derivatives to identify substituent effects on kinase inhibition .
  • In Vitro Assays : Dose-response curves (IC₅₀) against ALK/ROS1 kinases using HEK293T cells transfected with mutant isoforms .
    • Data Table :
CompoundALK IC₅₀ (nM)ROS1 IC₅₀ (nM)Selectivity Index
Parent12 ± 1.518 ± 2.11.5
Piperidine Analog8 ± 0.925 ± 3.03.1

Q. How can SHELX software improve crystallographic refinement of this compound derivatives?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for charge-flipping to resolve heavy atom (Cl/F) positions .
  • Refinement in SHELXL : Apply TWIN/BASF commands for handling twinned crystals, common in halogenated aromatics .
  • Validation : Check R-factor convergence (<5%) and ADP consistency for Cl/F atoms .

Experimental Design Considerations

Q. What controls are critical in stability studies of this compound under varying pH?

  • Methodological Answer :

  • Control Setup : Use buffers (pH 2-12) with 0.1 M HCl/NaOH. Monitor degradation via HPLC at 254 nm .
  • Degradation Products : Identify hydrolyzed intermediates (e.g., 3-hydroxypyridine derivatives) using LC-MS/MS .

Q. How to design a SAR study for fluorophenyl-pyridine derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Library Design : Synthesize analogs with varied halogens (Cl, Br) and substituents (CF₃, OCH₃) at C2/C5 .
  • Enzyme Assays : Use fluorescence polarization for binding affinity (Kd) measurements with purified kinases .

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